molecular formula C26H24N4O4S B2988860 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-71-6

8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2988860
CAS No.: 537044-71-6
M. Wt: 488.56
InChI Key: JGHPAEFMJZVYQZ-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetically derived complex heterocyclic compound designed for advanced research and development purposes. This tetrahydropyrimidoquinoline-dione scaffold is of significant interest in medicinal chemistry and chemical biology. Its structure, featuring a phenyl substituent and a (4-nitrobenzyl)thio side chain, makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for screening in various biological assays. Compounds based on the tetrahydropyrimidoquinoline core are known to be explored for their potential pharmacological properties, and this specific derivative may serve as a precursor or a model compound in the development of enzyme inhibitors or other therapeutic agents. It is also suitable for material science research, particularly in the development of novel organic compounds with specific electronic or photophysical characteristics. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-26(2)12-18-21(19(31)13-26)20(16-6-4-3-5-7-16)22-23(27-18)28-25(29-24(22)32)35-14-15-8-10-17(11-9-15)30(33)34/h3-11,20H,12-14H2,1-2H3,(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHPAEFMJZVYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of pyrimidoquinolines typically involves the reaction of various substrates under specific conditions. A notable method includes the treatment of cyclohexanone with α,β-unsaturated nitrile derivatives in the presence of ammonium acetate to yield tetrahydroquinoline derivatives. These intermediates can be further modified to produce compounds like the target pyrimidoquinoline derivative .

Biological Activity Overview

Pyrimidoquinolines are known for their antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline has been evaluated through various assays.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

  • It demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger.
  • Bactericidal activity was noted against Staphylococcus aureus, with some derivatives showing enhanced efficacy compared to traditional antibiotics like ampicillin and gentamicin .

Anticancer Potential

Research indicates that pyrimidoquinolines can inhibit cancer cell proliferation. The structural modifications in compounds like 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl derivatives may enhance their interaction with cancer cell targets. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .

Case Studies

  • Antibacterial Evaluation : A study assessed the antibacterial activity of synthesized quinoline derivatives against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in side chains significantly influenced antibacterial potency .
    CompoundActivity Against S. aureusActivity Against E. coli
    8aModerateWeak
    9bStrongModerate
  • Antifungal Studies : Compounds derived from the tetrahydropyrimidoquinoline framework were tested for antifungal activity against C. albicans. Results showed that specific substitutions led to enhanced antifungal effects .

The mechanism by which 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl derivatives exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors affecting metabolic pathways in bacteria and cancer cells.
  • Interference with DNA Synthesis : Some studies suggest that these compounds can bind to DNA or interfere with its replication process.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrimido[4,5-b]quinoline derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Source
Target Compound 5-Phenyl, 2-((4-nitrobenzyl)thio) C₂₅H₂₅N₅O₄S* ~ Hypothesized low solubility due to nitro group
5-[4-(Methylthio)phenyl] derivative 5-[4-(Methylthio)phenyl], 2,4,6-trione C₂₀H₂₁N₃O₃S 383.46 Melting point >300°C; moderate solubility
5-(4-Hydroxyphenyl) derivative 5-(4-Hydroxyphenyl), 2,4,6-trione C₁₉H₁₉N₃O₄ 353.37 High polarity (pKa ~9.5); predicted solubility in polar solvents
5-(5-Methyl-2-thienyl) derivative 5-(5-Methylthienyl), 2-[(3-methylbutyl)thio] C₂₃H₂₉N₃O₂S₂ 443.624 Lipophilic (thioether and thienyl groups)

*Hypothetical formula based on structural analysis.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrobenzylthio group is more electron-withdrawing than the methylthio () or hydroxyphenyl () substituents. This may reduce nucleophilic reactivity but enhance interactions with electron-rich biological targets .
  • Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to hydroxyl or methylthio derivatives .
  • Thermal Stability : Derivatives with trione moieties (e.g., ) exhibit high melting points (>300°C), suggesting similar thermal stability for the target compound .
Comparative Reaction Efficiency:
Catalyst/Reagent Yield (%) Time (h) Reference
Trityl chloride (TrCl) 85–92 2–4
Zr-UiO-66-PDC-SO₃H 90–95 1–2
PWA/CS/NiCo₂O₄ nanoparticles 88–93 3–5

The target compound’s synthesis may benefit from Zr-MOF catalysts for higher yields and shorter reaction times .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can yield and purity be maximized?

The compound can be synthesized via ultrasound-assisted cyclization using Fe(DS)₃ as a Lewis acid-surfactant catalyst, which enhances reaction efficiency under mild conditions. Key steps include:

  • Reagent optimization : Use stoichiometric equivalents of 4-nitrobenzyl thiol and quinoline precursors to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .
  • Yield enhancement : Sonication at 40–50°C for 2–4 hours reduces reaction time and energy consumption compared to traditional thermal methods .

Table 1 : Comparison of Synthetic Methods

MethodCatalystTime (h)Yield (%)Purity (%)
Ultrasound-assistedFe(DS)₃2–478–8595–98
Thermal cyclizationH₂SO₄8–1260–7085–90
Microwave-assistedAlCl₃1–270–7590–92

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign methyl groups (δ 1.92–2.49 ppm) and aromatic protons (δ 6.65–6.89 ppm) to verify substitution patterns .
  • IR spectroscopy : Confirm carbonyl (1705 cm⁻¹) and nitro (1520 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., R factor <0.040 for high confidence) .
  • Elemental analysis : Validate empirical formula (e.g., C₂₄H₂₄N₄O₄S) with <0.3% deviation .

Q. How can solubility and stability be assessed for in vitro biological studies?

  • Solubility screening : Test in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4) using UV-Vis spectroscopy at λmax ≈ 280 nm.
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
  • Lyophilization : For long-term storage, lyophilize in 5% trehalose to prevent hydrolytic degradation .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Design orthogonal assays:

  • Target-specific assays : Use recombinant enzymes (e.g., kinase panels) to isolate inhibition mechanisms from off-target effects.
  • Cytotoxicity controls : Compare IC₅₀ values in cancer vs. non-cancer cell lines (e.g., HEK293) to differentiate selective toxicity .
  • Metabolite profiling : LC-MS/MS to identify active metabolites or degradation byproducts influencing bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB entries) to model binding to kinase ATP pockets.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and hydrogen-bond persistence .
  • QSAR modeling : Corporate Hammett σ values of the 4-nitrobenzyl group to predict electron-withdrawing effects on potency .

Q. How to optimize reaction conditions for scalability without compromising stereochemical integrity?

  • Catalyst screening : Test Pd/C or Ni catalysts for reductive cyclization of nitro intermediates to avoid racemization .
  • Flow chemistry : Implement continuous-flow reactors to maintain temperature control and reduce batch variability.
  • In-line analytics : Use PAT tools (e.g., ReactIR) to monitor intermediates in real-time and adjust stoichiometry .

Methodological Considerations

  • Data contradiction analysis : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve signal overlap in complex heterocycles .
  • Stereochemical control : Chiral HPLC (Chiralpak IA column) separates enantiomers, while NOESY confirms spatial arrangements .

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